molecular formula C21H25NO4 B6419656 2-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide CAS No. 1091021-11-2

2-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide

Cat. No.: B6419656
CAS No.: 1091021-11-2
M. Wt: 355.4 g/mol
InChI Key: HKRCOCSTUQSXSP-UHFFFAOYSA-N
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Description

2-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes methoxy groups and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the available resources.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or modulate signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

2-methoxy-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-24-18-9-5-3-7-16(18)20(23)22-15-21(11-13-26-14-12-21)17-8-4-6-10-19(17)25-2/h3-10H,11-15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRCOCSTUQSXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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